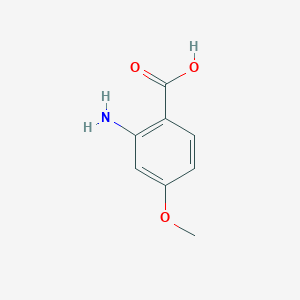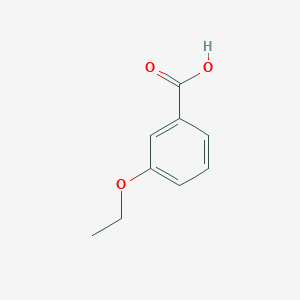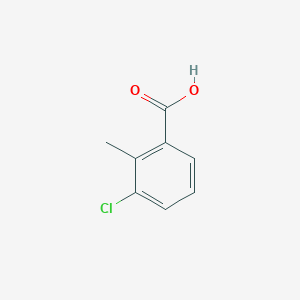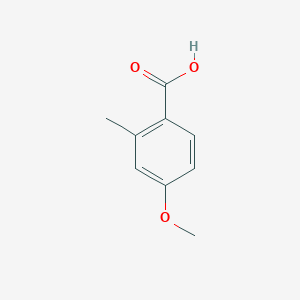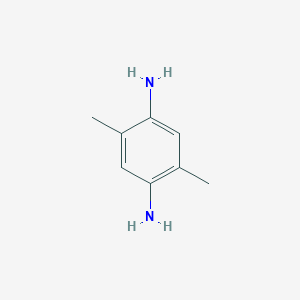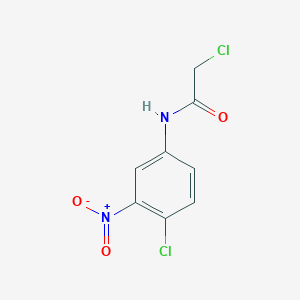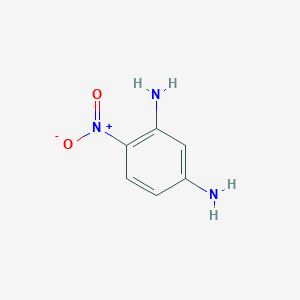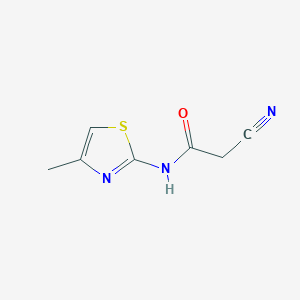
2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as CTAA, is a nitrogen-containing heterocyclic compound. It is widely used in scientific research due to its unique chemical properties. CTAA has a molecular formula of C8H8N4OS, and a molecular weight of 208.24 g/mol.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide exerts its inhibitory activity against enzymes by binding to the active site of the enzyme. This prevents the substrate from binding to the enzyme, thus inhibiting its activity. In addition, 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may be attributed to its ability to inhibit tyrosinase. In addition, 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide has also been shown to exhibit neuroprotective activity by inhibiting acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its unique chemical properties, which make it a versatile building block for the synthesis of other biologically active compounds. Another advantage is its inhibitory activity against various enzymes, which makes it a potential therapeutic agent for various diseases. However, one limitation of using 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its low yield, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research of 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action against enzymes and cancer cells. Another direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. In addition, further research is needed to optimize the synthesis method of 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide to increase its yield and reduce its cost.
Métodos De Síntesis
The synthesis of 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be achieved through a multistep reaction. The first step involves the reaction of 4-methyl-2-thiazolamine with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide. The second step involves the reaction of the intermediate with sodium cyanide to form 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide. The yield of 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide is typically around 50-60%.
Aplicaciones Científicas De Investigación
2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been extensively used in scientific research due to its unique chemical properties. It has been shown to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide has also been shown to have anticancer activity against various cancer cell lines. In addition, 2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been used as a building block for the synthesis of other biologically active compounds.
Propiedades
Número CAS |
31557-88-7 |
|---|---|
Nombre del producto |
2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Fórmula molecular |
C7H7N3OS |
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H7N3OS/c1-5-4-12-7(9-5)10-6(11)2-3-8/h4H,2H2,1H3,(H,9,10,11) |
Clave InChI |
KOJQVNDKPYWDDC-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)CC#N |
SMILES canónico |
CC1=CSC(=N1)NC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



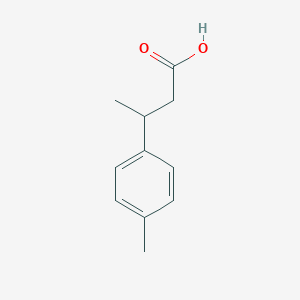
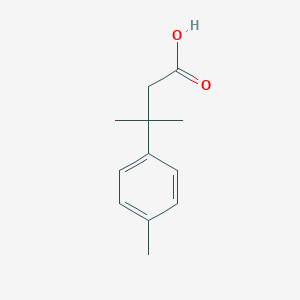
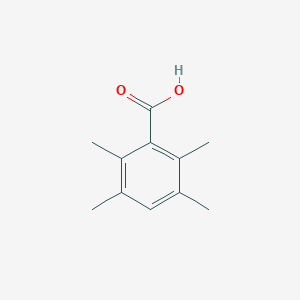
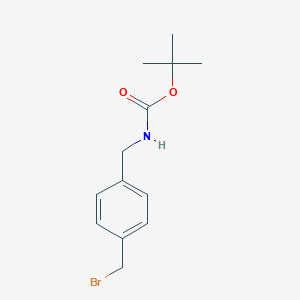
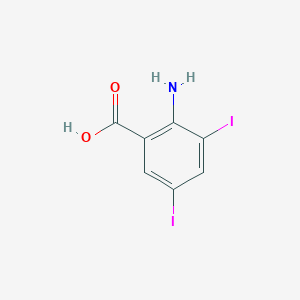
![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)
![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)
